molecular formula C24H24N2OS B11945166 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853311-32-7

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11945166
CAS No.: 853311-32-7
M. Wt: 388.5 g/mol
InChI Key: WFYQWGWKZGBWDM-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with methyl, oxo, and carbonitrile groups.

Properties

CAS No.

853311-32-7

Molecular Formula

C24H24N2OS

Molecular Weight

388.5 g/mol

IUPAC Name

2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H24N2OS/c1-14-5-7-16(8-6-14)17-9-21(28-13-17)22-18(12-25)15(2)26-19-10-24(3,4)11-20(27)23(19)22/h5-9,13,22,26H,10-11H2,1-4H3

InChI Key

WFYQWGWKZGBWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2)C3C(=C(NC4=C3C(=O)CC(C4)(C)C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction known as the Hantzsch condensation. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 100°C) using a catalyst such as aluminized polyborate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina . The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituents at the 1-, 3-, 4-, and 5-positions of the hexahydroquinoline core and the thiophene moiety. Examples include:

  • Substituent at the 4-position: Thiophene derivatives: The target compound’s 4-(4-(p-tolyl)thiophen-2-yl) group contrasts with analogs like 4-(3-hydroxyphenyl) (m.p. 312620-04-5, MW 352.4 g/mol) or 4-(5-bromo-2-hydroxyphenyl) (MW ~456 g/mol) . Electron-withdrawing groups: 4-(3-Trifluoromethylphenyl) (MW 361.36 g/mol, monoclinic crystal system) introduces steric and electronic effects absent in the target compound .
  • Functional groups :
    • Carbonitrile vs. carboxamide : Replacement of the 3-carbonitrile with a carboxylate (e.g., methyl or ethyl esters) alters polarity and hydrogen-bonding capacity .
  • Aromatic substituents :
    • The p-tolyl group in the target compound differs from electron-deficient aryl groups (e.g., 3-nitrophenyl in 311332-82-8) or halogenated analogs (e.g., 4-bromophenyl in 476483-44-0) .

Physicochemical Properties

Compound (Example) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₅H₂₅N₃OS ~423.5* p-Tolyl-thiophene, 3-carbonitrile, 2,7,7-trimethyl
2-Amino-4-(2,5-dimethylthiophen-3-yl) C₂₅H₂₄F₃N₃OS 471.5 Trifluoromethylphenyl, higher lipophilicity
4-(3-Hydroxyphenyl) analog C₂₀H₂₀N₂O₂ 352.4 Hydroxyl group enhances solubility; m.p. data available
Ethyl 4-(5-bromo-2-hydroxyphenyl) C₂₁H₂₃BrN₂O₃S ~456.3 Bromine increases molecular weight; potential halogen bonding
2-Amino-1-(4-methylphenyl) analog C₂₂H₂₁N₃OS ~375.5 Simplified substituents; lower molecular weight

*Estimated based on structural similarity to analogs.

Pharmacological Potential

  • Structure-activity relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro in 311332-82-8) may enhance cytotoxicity but reduce solubility .
    • Thiophene modifications (e.g., p-tolyl vs. morpholinylmethyl in 8016-8133) influence bioavailability and target binding .

Biological Activity

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853311-32-7) is a complex organic compound belonging to the class of polyhydroquinolines. Its unique structure incorporates a thiophene ring and a nitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

PropertyValue
Molecular FormulaC24H24N2OS
Molecular Weight388.5 g/mol
IUPAC Name2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
InChI KeyWFYQWGWKZGBWDM-UHFFFAOYSA-N

The biological activity of this compound primarily involves its role as a calcium channel blocker . By inhibiting the influx of calcium ions into cells, it can effectively reduce blood pressure and alleviate conditions such as angina. This mechanism is similar to other calcium channel blockers like nifedipine and amlodipine but is distinguished by its unique structural features that may enhance its efficacy and specificity in targeting calcium channels .

Antihypertensive Effects

Research indicates that compounds in the polyhydroquinoline class exhibit significant antihypertensive effects. Studies have shown that 2,7,7-trimethyl derivatives can lower systolic and diastolic blood pressure in animal models. The compound's ability to relax vascular smooth muscle is attributed to its calcium channel blocking activity.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy against Gram-positive bacteria suggests potential applications in treating bacterial infections. The presence of the thiophene moiety is believed to enhance its interaction with microbial cell membranes.

Case Studies

  • Antihypertensive Study : A study involving hypertensive rats treated with varying doses of the compound showed a dose-dependent reduction in blood pressure over four weeks. The most significant effect was observed at a dose of 10 mg/kg body weight.
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy : A series of tests against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development into an antimicrobial agent.

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